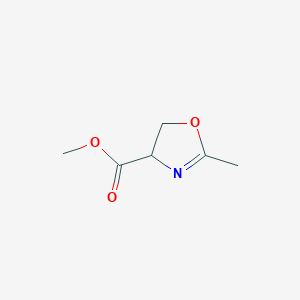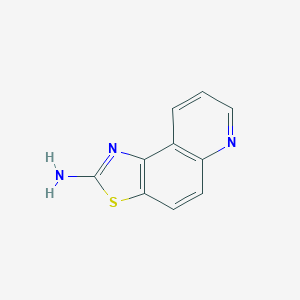
Thiazolo(4,5-f)quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo(4,5-f)quinolin-2-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. It contains a thiazole ring and a quinoline ring, which are known to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of thiazolo(4,5-f)quinolin-2-amine is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth and differentiation. Thiazolo(4,5-f)quinolin-2-amine has also been reported to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Thiazolo(4,5-f)quinolin-2-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Thiazolo(4,5-f)quinolin-2-amine has also been shown to inhibit the growth of bacteria and viruses, which makes it a potential candidate for the development of antimicrobial and antiviral drugs. Additionally, thiazolo(4,5-f)quinolin-2-amine has been reported to exhibit anti-inflammatory effects, which could be useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of thiazolo(4,5-f)quinolin-2-amine is its potential for diverse biological activities. It has been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Another advantage is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation of thiazolo(4,5-f)quinolin-2-amine is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its biological activities.
Orientations Futures
There are several future directions for the study of thiazolo(4,5-f)quinolin-2-amine. One direction is to further investigate its mechanism of action to gain a better understanding of how it exerts its biological activities. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, such as cancer, infectious diseases, and inflammatory diseases. Additionally, future studies could focus on modifying the structure of thiazolo(4,5-f)quinolin-2-amine to improve its solubility and potency. Overall, thiazolo(4,5-f)quinolin-2-amine has shown promising potential for various biological activities, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
Thiazolo(4,5-f)quinolin-2-amine can be synthesized by reacting 2-aminothiazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The product is obtained in good yield and can be purified by column chromatography.
Applications De Recherche Scientifique
Thiazolo(4,5-f)quinolin-2-amine has been extensively studied for its potential biological activities. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase. Thiazolo(4,5-f)quinolin-2-amine has been tested against various cancer cell lines, and it has shown promising results in inhibiting the growth of cancer cells.
Propriétés
Numéro CAS |
141890-75-7 |
|---|---|
Nom du produit |
Thiazolo(4,5-f)quinolin-2-amine |
Formule moléculaire |
C10H7N3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-f]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h1-5H,(H2,11,13) |
Clé InChI |
BMHGKKHBROMCAS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC3=C2N=C(S3)N)N=C1 |
Autres numéros CAS |
141890-75-7 |
Synonymes |
thiazolo(4,5-f)quinolin-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




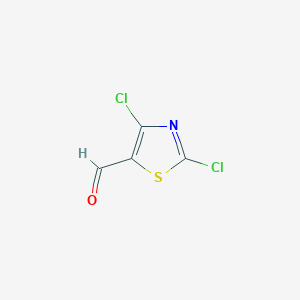
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

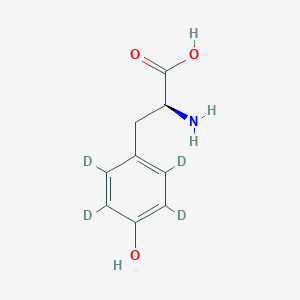


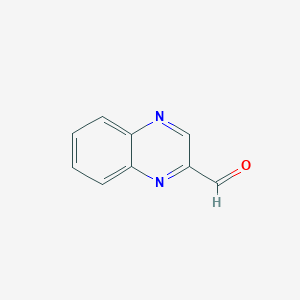

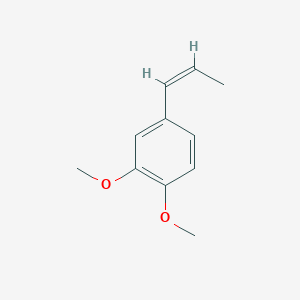
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)


